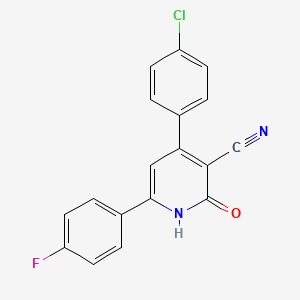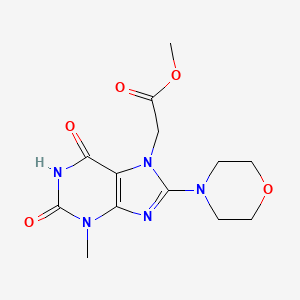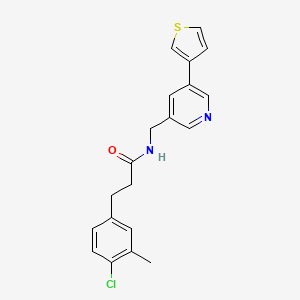
4-(4-Chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-Chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. Attached to this ring are two phenyl rings, one with a chlorine atom (4-chlorophenyl) and the other with a fluorine atom (4-fluorophenyl). The compound also contains a nitrile group (-CN), which is a polar functional group consisting of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromaticity of the phenyl and pyridine rings, the polarity of the nitrile group, and the presence of the halogens (chlorine and fluorine). These features could influence its reactivity, stability, and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group is polar and may increase the compound’s solubility in polar solvents. The halogens might increase its molecular weight and potentially its boiling and melting points .科学的研究の応用
Synthesis and Characterization
Recent research focuses on synthesizing various pyridine and pyrazole derivatives incorporating the 4-chlorophenyl and 4-fluorophenyl groups. For example, Khalifa et al. (2017) synthesized a series of novel compounds by reacting specific aldehydes with substituted phenyl ethanones and cyanoacetate or malononitrile, indicating the flexibility of this core structure in producing a wide range of derivatives with potentially unique properties (Khalifa, Al-Omar, & Ali, 2017). Similarly, Al-Issa (2012) explored the synthesis of new pyridine derivatives through various chemical reactions, demonstrating the structural versatility of pyridinecarbonitriles (Al-Issa, 2012).
Structural, Thermal, and Antimicrobial Studies
Sadeek et al. (2015) reported on the synthesis of metal complexes with 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, providing insights into their structural, thermal, and antimicrobial properties. The study found that these complexes exhibited significant antibacterial activity, highlighting the potential of these compounds in biomedical applications (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Optical and Electronic Properties
The optical and electronic properties of pyrazolo pyridine derivatives have been investigated, with implications for their use in materials science. Zedan, El-Taweel, & El-Menyawy (2020) explored the characteristics of two pyridine derivatives, finding applications as photosensors based on their diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial and Antifungal Evaluation
The synthesis and evaluation of polyheterocyclic systems containing a 1,2,4-triazine moiety have shown promising antimicrobial activity, suggesting potential use in pharmaceuticals and biocides (Abdel-Monem, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2O/c19-13-5-1-11(2-6-13)15-9-17(22-18(23)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSMFZMBUBGBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-3-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592500.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2592502.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2592504.png)
![1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane](/img/structure/B2592505.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2592508.png)
![2-(4-Fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2592510.png)




![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2592522.png)